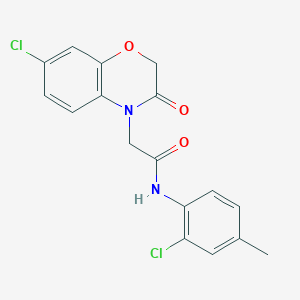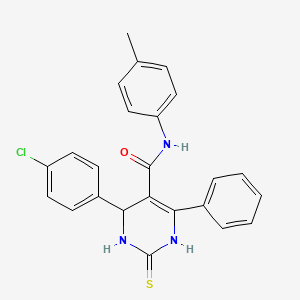![molecular formula C26H26N2O5 B12496062 Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496062.png)
Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a benzamido group, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamido group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the benzamido group may produce primary or secondary amines.
Applications De Recherche Scientifique
METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and benzamido groups may facilitate binding to active sites, while the morpholine ring can modulate the compound’s overall conformation and reactivity. These interactions can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
METHYL 3,5-BIS(BENZYLOXY)BENZOATE: This compound shares the benzyloxy groups but lacks the morpholine ring and benzamido group, resulting in different chemical properties and applications.
METHYL 3,5-DIBENZYLOXYBENZOATE: Similar to the above compound, it also lacks the morpholine ring and benzamido group, highlighting the unique features of METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE.
Uniqueness
The presence of the morpholine ring and benzamido group in METHYL 5-[3-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C26H26N2O5 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
methyl 2-morpholin-4-yl-5-[(3-phenylmethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H26N2O5/c1-31-26(30)23-17-21(10-11-24(23)28-12-14-32-15-13-28)27-25(29)20-8-5-9-22(16-20)33-18-19-6-3-2-4-7-19/h2-11,16-17H,12-15,18H2,1H3,(H,27,29) |
Clé InChI |
KVTNJEVVBYIMFC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde](/img/structure/B12495983.png)
![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B12495987.png)

![1-[1-(2-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12495997.png)
![Ethyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496000.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12496004.png)
methanone](/img/structure/B12496011.png)
![3-hydroxy-4-(2-hydroxy-5-nitrophenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496019.png)

![4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496029.png)
![{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol](/img/structure/B12496030.png)

![N~2~-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496059.png)
![2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B12496060.png)
